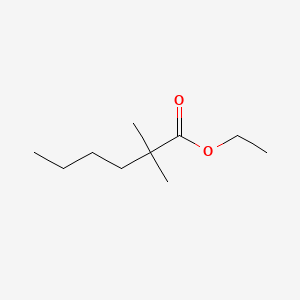

Ethyl dimethylhexanoate

説明

Ethyl dimethylhexanoate is a branched-chain ester characterized by a hexanoic acid backbone substituted with methyl groups at specific positions and esterified with ethanol. These isomers differ in the placement of methyl substituents, which significantly influence their physicochemical properties and applications.

The compound is synthesized via esterification or functional group transformations. For example, ethyl 6-hydroxy-3,3-dimethylhexanoate (22) is prepared by deprotection of a tert-butyldiphenylsilyl ether, followed by bromination to yield ethyl 6-bromo-3,3-dimethylhexanoate (23) . Such derivatives are intermediates in organic synthesis, particularly for pharmaceuticals and fragrances.

特性

CAS番号 |

94247-76-4 |

|---|---|

分子式 |

C10H20O2 |

分子量 |

172.26 g/mol |

IUPAC名 |

ethyl 2,2-dimethylhexanoate |

InChI |

InChI=1S/C10H20O2/c1-5-7-8-10(3,4)9(11)12-6-2/h5-8H2,1-4H3 |

InChIキー |

LFKWULYOKKJLPP-UHFFFAOYSA-N |

正規SMILES |

CCCCC(C)(C)C(=O)OCC |

製品の起源 |

United States |

類似化合物との比較

Structural Isomers and Homologs

Ethyl 2,2-Dimethylhexanoate (6b)

- Structure : Methyl groups at C2 and C2 positions.

- Synthesis : Derived from aldehyde precursors via esterification ().

- Applications: Used in flavor and fragrance industries due to its volatility and fruity notes .

Ethyl 3,3-Dimethylhexanoate

- Structure : Methyl groups at C3 and C3 positions.

- Synthesis : Prepared via silylation and bromination (e.g., compounds 22 and 23 ) .

- Physicochemical Data :

Ethyl 2,4-Dimethylhexanoate

- Structure : Methyl groups at C2 and C4 positions.

- Chirality: The (2S,4S) configuration is confirmed via NMR comparison with 2,4-dimethylhexanoic acid derivatives .

- Applications: Potential use in chiral synthesis or as a bioactive compound .

Methyl Esters vs. Ethyl Esters

Methyl 2,5-Dimethylhexanoate (MDH)

- Structure : Methyl ester with methyl groups at C2 and C3.

- Properties :

- Applications : Fuel additive for spark-ignition engines .

Methyl 5,5-Dimethylhexanoate

- Synthesis: Prepared via enolate iodination ().

- Reactivity : Forms aldol adducts with benzaldehyde (syn:anti = 1.6:1) .

Comparison Insight: Ethyl esters generally exhibit higher boiling points and lower volatility than methyl esters due to increased molecular weight. For example, ethyl 5-methylhexanoate (EMH) boils at 181–182°C , whereas methyl analogs like MDH boil at 190°C .

Key Observations :

Q & A

Q. What are the standard synthetic routes for ethyl dimethylhexanoate, and how are intermediates purified?

Ethyl dimethylhexanoate is typically synthesized via multi-step esterification or silylation-bromination sequences. A common method involves:

- Step 1 : Silylation of hydroxyl groups using tert-butyldiphenylsilyl chloride to protect reactive sites .

- Step 2 : Bromination of the alcohol intermediate using carbon tetrabromide and triphenyl phosphine to introduce halogens .

- Step 3 : Esterification with ethanol under catalytic conditions to yield the final product. Purification is achieved via silica gel chromatography (ethyl acetate/hexane gradients) to isolate intermediates and final products .

Key Data :

| Intermediate | Purification Method | Yield |

|---|---|---|

| Ethyl 6-hydroxy-3,3-dimethylhexanoate | Silica gel (ethyl acetate/hexane) | 76% |

| Ethyl 6-bromo-3,3-dimethylhexanoate | Silica gel (diethyl ether/hexane) | 94% |

Q. Which spectroscopic techniques are critical for characterizing ethyl dimethylhexanoate?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential:

- ¹H NMR : Peaks at δ 1.01 (s, 6H, methyl groups) and δ 4.08–4.16 (q, 2H, ethoxy group) confirm branching and ester functionality .

- ¹³C NMR : Signals at δ 27.8 (CH₃), 33.5 (quaternary carbon), and 172.8 (ester carbonyl) validate the structure .

- MS : Fragmentation patterns (e.g., m/z 74 as base peak) align with ester cleavage pathways .

Advanced Research Questions

Q. How can enantioselective synthesis of ethyl dimethylhexanoate derivatives be achieved?

Enantioselective intramolecular Michael additions using chiral catalysts or auxiliaries enable stereocontrol. For example:

- Catalytic asymmetric synthesis : Iron-catalyzed allylation with Fe(acac)₃ (5 mol%) under flow conditions improves yield (67%) and selectivity .

- Chiral silylating agents : tert-Butyldiphenylsilyl groups in intermediates guide stereochemistry during ring-closing steps .

Challenges : Competing radical pathways may reduce enantiomeric excess; optimization of solvent polarity and temperature is critical .

Q. How do researchers resolve contradictions in reported spectral data for ethyl dimethylhexanoate analogs?

Discrepancies in NMR/IR data often arise from solvent effects, impurities, or instrument calibration. Methodological steps include:

- Cross-validation : Compare data across studies (e.g., δ 27.8 in CDCl₃ vs. δ 33.2 in alternative solvents ).

- Control experiments : Replicate synthesis under standardized conditions to isolate variables (e.g., silylation efficiency ).

- Advanced techniques : Use high-resolution MS (HRMS) or 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies optimize catalytic efficiency in ethyl dimethylhexanoate synthesis?

Catalyst selection and reaction engineering are pivotal:

- Heterogeneous catalysts : Silica-supported acids improve esterification yields while simplifying recycling .

- Flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions (e.g., bromoalkane formation ).

- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., tert-butyldiphenylsilyl deprotection ).

Methodological Tables

Q. Table 1. Comparative NMR Data for Ethyl Dimethylhexanoate Intermediates

| Compound | ¹H NMR (δ, CDCl₃) | ¹³C NMR (δ, CDCl₃) | Source |

|---|---|---|---|

| Ethyl 6-hydroxy-3,3-dimethylhexanoate | 1.01 (s, 6H), 4.08–4.16 (q, 2H) | 27.8, 33.5, 172.8 | |

| Ethyl 6-bromo-3,3-dimethylhexanoate | 1.01 (s, 6H), 1.81–1.93 (m, 2H) | 27.8, 38.3, 172.8 | |

| Methyl 6-cyano-4,4-dimethylhexanoate | 0.84 (s, 6H), 2.97–2.82 (m, 1H) | 36.8, 40.9, 170.0 |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。